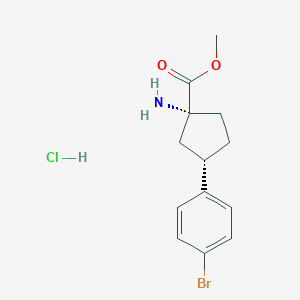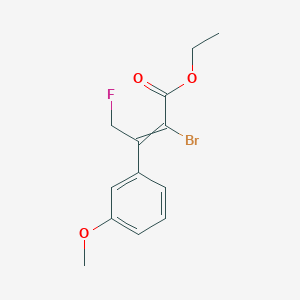
METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL is a chemical compound with a complex structure that includes a cyclopentane ring, an amino group, and a bromophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL typically involves multiple steps. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the bromophenyl group and the amino group. The final step involves the formation of the hydrochloride salt.
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a bromobenzene derivative and a suitable catalyst.
Amino Group Addition: The amino group can be added through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using suitable reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the bromophenyl group can yield phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be exploited for the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3S)-methyl 1-amino-3-(4-chlorophenyl)cyclopentanecarboxylate hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
(1R,3S)-methyl 1-amino-3-(4-fluorophenyl)cyclopentanecarboxylate hydrochloride: Similar structure but with a fluorine atom instead of a bromine atom.
(1R,3S)-methyl 1-amino-3-(4-methylphenyl)cyclopentanecarboxylate hydrochloride: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
The uniqueness of METHYL (1R,3S)-1-AMINO-3-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXYLATE HCL lies in its specific combination of functional groups and stereochemistry. The presence of the bromine atom and the specific configuration of the cyclopentane ring contribute to its distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H17BrClNO2 |
|---|---|
Poids moléculaire |
334.63 g/mol |
Nom IUPAC |
methyl (1R,3S)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13+;/m0./s1 |
Clé InChI |
DXLOKEVVKYIAPJ-SMDQHNSPSA-N |
SMILES isomérique |
COC(=O)[C@]1(CC[C@@H](C1)C2=CC=C(C=C2)Br)N.Cl |
SMILES canonique |
COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-2,2-dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B8482535.png)

![[(Diphenylmethyl)sulfanyl]acetyl chloride](/img/structure/B8482550.png)
![Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate](/img/structure/B8482558.png)






![5,5-Bis{bis[(propan-2-yl)oxy]phosphoryl}pentanoic acid](/img/structure/B8482595.png)



